molecular formula C9H12N2O B1380265 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine CAS No. 1528854-60-5

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

Cat. No.: B1380265
CAS No.: 1528854-60-5
M. Wt: 164.2 g/mol
InChI Key: ZKGCHZGOQMRWGE-UHFFFAOYSA-N
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Description

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine is a bicyclic heterocyclic compound featuring a rigid bicyclo[3.1.0]hexane scaffold fused with a 1,2-oxazole ring bearing an amine group at the 5-position. This structure combines the conformational rigidity of the bicyclic system with the electronic properties of the oxazole, making it a promising candidate for drug discovery. Bicyclo[3.1.0]hexane derivatives are noted for their role in targeting neurological and psychiatric disorders, such as GlyT1 inhibitors and mGlu2 agonists .

Properties

IUPAC Name

3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGCHZGOQMRWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine typically involves the construction of the bicyclo[3.1.0]hexane ring followed by the formation of the oxazole ring. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. Compounds containing the azabicyclo[3.1.0]hexane moiety are known to inhibit histone deacetylase, antagonize opioid receptors, and exhibit antibacterial activity . These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Structural Modifications in the Heterocyclic Core

The oxazole ring distinguishes this compound from pyrazole-based analogs. For example, 3-(Bicyclo[3.1.0]hexan-3-yl)-1-methyl-1H-pyrazol-5-amine (C10H15N3, MW 177.25) replaces the oxygen atom in oxazole with a nitrogen, altering hydrogen-bonding capacity and solubility. The pyrazole derivative’s nitrogen-rich structure may enhance interactions with polar enzyme pockets, whereas the oxazole’s oxygen could improve metabolic stability .

Substitution Patterns on the Oxazole Ring

  • 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine: This analog substitutes the bicyclo[3.1.0]hexane with a 4-methoxyphenyl group.
  • 4-Bromo-1,2-oxazol-5-amine : Bromine introduction at the 4-position adds steric bulk and electrophilicity, which might improve covalent binding to targets but could also increase toxicity risks .

Bicyclic Scaffold Variations

  • Substituted 3-azabicyclo[3.1.0]hexanes : These compounds replace a carbon in the bicyclo system with nitrogen, creating a basic center that enhances solubility and kinase inhibition (e.g., ketohexokinase inhibitors). The absence of nitrogen in the target compound may limit off-target kinase interactions .
  • Bicyclo[3.2.1] and [3.3.0] systems : Larger bicyclic frameworks, such as bicyclo[3.2.1], are associated with SGLT2 inhibition (anti-diabetic applications), while bicyclo[3.3.0] derivatives target orexin receptors. The compact [3.1.0] system in the target compound favors CNS applications due to its optimal size for crossing biological membranes .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Compound Molecular Formula Molecular Weight Key Features Therapeutic Relevance
Target Compound C9H13N2O* 165.22* Bicyclo[3.1.0] + oxazole GlyT1/mGlu2 modulation
1-Methyl-pyrazol-5-amine analog C10H15N3 177.25 Bicyclo[3.1.0] + pyrazole Undisclosed (structural probe)
3-(4-Methoxyphenyl)-oxazol-5-amine C10H10N2O2 190.20 Aromatic substitution Potential CNS applications
3-Azabicyclo[3.1.0]hexane C5H8N2 96.13 Nitrogen in bicyclo core Ketohexokinase inhibition

*Calculated based on IUPAC name.

Therapeutic Implications

The target compound’s bicyclo[3.1.0]-oxazole hybrid aligns with neurological targets, whereas azabicyclo derivatives (e.g., ) diverge toward metabolic enzymes. The oxazole’s electron-deficient ring may enhance π-π stacking with aromatic residues in CNS receptors compared to pyrazole analogs .

Biological Activity

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine is a heterocyclic compound notable for its unique bicyclic structure, which combines a bicyclo[3.1.0]hexane ring with an oxazole moiety and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antibacterial properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine, with a molecular formula of C9H12N2O. The structure can be represented as follows:

InChI InChI 1S C9H12N2O c10 9 4 8 11 12 9 7 2 5 1 6 5 3 7 h4 7H 1 3 10H2\text{InChI }\text{InChI 1S C9H12N2O c10 9 4 8 11 12 9 7 2 5 1 6 5 3 7 h4 7H 1 3 10H2}

Antitumor Activity

Recent studies have indicated that compounds containing the bicyclo[3.1.0]hexane framework, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds and found that they demonstrated IC50 values ranging from 4.2 to 24.1 µM in human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the SubG1 phase, indicating a potential pathway for therapeutic intervention in cancer treatment . The presence of the azabicyclo[3.1.0]hexane moiety has been linked to interactions with tumor suppressor proteins such as p53 and signaling pathways involving STAT3 .

Antibacterial Properties

In addition to antitumor activity, this compound has been studied for its antibacterial effects. Compounds with similar structural features have shown promise in inhibiting bacterial growth, making them candidates for further development as antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, compounds containing the bicyclo[3.1.0]hexane structure have been shown to inhibit histone deacetylases and antagonize opioid receptors . These interactions may lead to altered gene expression profiles that favor apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumor4.2 - 24.1
CrispateneAntitumorNot specified
CycloeudesmolAntibacterialNot specified
LaurinterolAntibacterialNot specified

Case Studies

Case Study 1: Antiproliferative Effects

In a detailed investigation into the antiproliferative effects of bicyclo[3.1.0]hexane derivatives, researchers observed that treatment with specific compounds led to significant morphological changes in HeLa cells, including reduced cell motility and alterations in cytoskeletal structures . The most potent derivatives caused a dramatic decrease in viable cells post-treatment.

Case Study 2: In Vivo Tumor Growth Dynamics

Preliminary in vivo studies on Balb/C mice indicated that compounds derived from the bicyclo[3.1.0]hexane framework could effectively slow tumor growth dynamics when administered at appropriate dosages . This suggests potential for these compounds in therapeutic applications beyond in vitro settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

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